![molecular formula C8H12N2O B106328 2-[(4-Aminophenyl)amino]ethan-1-ol CAS No. 19298-14-7](/img/structure/B106328.png)
2-[(4-Aminophenyl)amino]ethan-1-ol
Übersicht
Beschreibung
2-[(4-Aminophenyl)amino]ethan-1-ol is an organic compound with the molecular formula C8H12N2O It is a derivative of aniline and ethanol, characterized by the presence of an amino group attached to a phenyl ring, which is further connected to an ethanol moiety
Wissenschaftliche Forschungsanwendungen
2-[(4-Aminophenyl)amino]ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Wirkmechanismus
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[(4-Aminophenyl)amino]ethan-1-ol . These factors can include pH, temperature, presence of other molecules, and more. Detailed studies are needed to understand how these factors interact with the compound and affect its behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Aminophenyl)amino]ethan-1-ol typically involves the reduction of 4-nitrophenylethanol. One common method is as follows:
Starting Material: 4-nitrophenylethanol.
Catalyst: 10% palladium on carbon (Pd/C).
Solvent: Anhydrous ethanol.
Reaction Conditions: The reaction is carried out under hydrogen gas at 50 psi overnight.
Product Isolation: The reaction mixture is filtered to remove the catalyst, and the solvent is evaporated to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Aminophenyl)amino]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form more reduced amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of more reduced amines.
Substitution: Formation of substituted phenyl derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Aminophenyl)ethanol: Similar structure but lacks the additional amino group.
4-Aminophenylethanol: Another similar compound with slight structural differences.
Uniqueness
2-[(4-Aminophenyl)amino]ethan-1-ol is unique due to the presence of both an amino group and an ethanol moiety, which can confer distinct chemical and biological properties compared to its analogs .
Eigenschaften
IUPAC Name |
2-(4-aminoanilino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c9-7-1-3-8(4-2-7)10-5-6-11/h1-4,10-11H,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUQOUQQUQCSAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19298-14-7 | |
| Record name | 2-((4-Aminophenyl)amino)ethanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86BFJ98CBR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B106246.png)
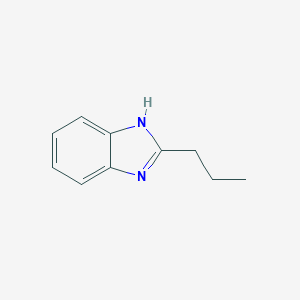

![6-Oxo-5,6-dihydrobenzofuro[3,2-c]quinoline-3,9-diyl bis(dimethylcarbamate)](/img/structure/B106257.png)
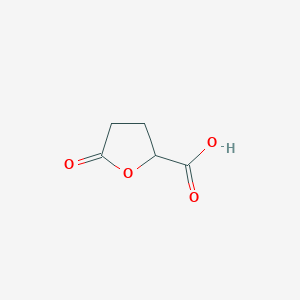

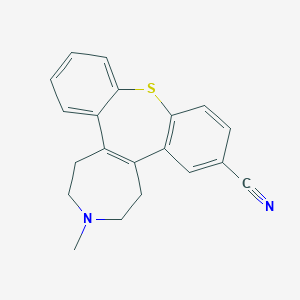

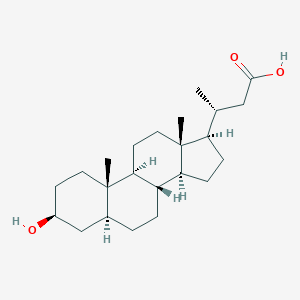

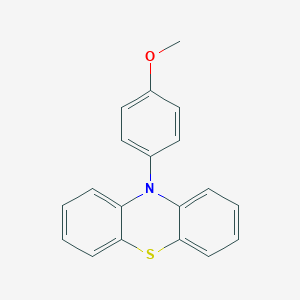

![7H-Pyrrolo[2,3-c]pyridazine](/img/structure/B106283.png)

